molecular formula C20H17N3O4 B2555060 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one CAS No. 1170897-08-1

3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one

Cat. No.: B2555060
CAS No.: 1170897-08-1
M. Wt: 363.373
InChI Key: WEQLAGXSUFQROC-UHFFFAOYSA-N
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Description

The compound 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one is a heterocyclic molecule featuring a quinolin-4(1H)-one core substituted with a methyl group at position 6 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further functionalized with a 3,5-dimethoxyphenyl group.

Structural characterization of such compounds typically employs X-ray crystallography, where programs like SHELX are instrumental in refining crystal structures .

Properties

IUPAC Name

3-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1H-quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-11-4-5-17-15(6-11)18(24)16(10-21-17)20-22-19(23-27-20)12-7-13(25-2)9-14(8-12)26-3/h4-10H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQLAGXSUFQROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C(C2=O)C3=NC(=NO3)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one is a member of the quinoline family and has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C21H20N4O4\text{C}_{21}\text{H}_{20}\text{N}_4\text{O}_4

This indicates a complex structure that includes both quinoline and oxadiazole moieties. The presence of methoxy groups contributes to its lipophilicity, which may enhance its bioavailability.

In Vitro Studies

Research has demonstrated that derivatives of quinoline compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated the cytotoxic effects of several quinoline derivatives on breast cancer (MDA-MB-231), prostate cancer (PC-3), and human fetal lung fibroblast (MRC-5) cell lines using MTS assays.

Table 1: Cell Viability in Response to Quinoline Derivatives

CompoundConcentration (µM)MDA-MB-231 Viability (%)PC-3 Viability (%)MRC-5 Viability (%)
3a10479179
3b15425684
3c253087ND
4g10<30NDND

ND: Not determined

At a concentration of 10 µM , compound 3a reduced the viability of MDA-MB-231 cells to 47% , while at 25 µM , this decreased further to approximately 30% . In contrast, MRC-5 cells showed greater resistance with over 82% viability across most tested concentrations .

The mechanism underlying the antiproliferative effects involves the degradation of heat shock protein 90 (Hsp90) client proteins such as Cdk4. This degradation is indicative of Hsp90 blockade, which is crucial for cancer cell survival and proliferation. The compounds demonstrated a significant ability to inhibit cell growth by targeting this pathway .

Case Studies

  • Breast Cancer Study : A specific study involving compound 3b indicated a GI50 value of 28 µM against PC-3 prostate cancer cells, showcasing its potent cytotoxicity compared to other derivatives .
  • Antioxidant Activity : In addition to antiproliferative effects, some derivatives were tested for antioxidant properties, revealing promising results in scavenging free radicals at concentrations around 10 µM , which may contribute to their overall therapeutic potential .

Scientific Research Applications

Biological Activities

2.1 Antioxidant Properties

Research has indicated that derivatives of quinoline compounds exhibit significant antioxidant activities. For instance, studies have shown that similar structures can scavenge free radicals effectively, which is critical in preventing oxidative stress-related diseases . The antioxidant capacity is often evaluated using assays like DPPH and ABTS.

2.2 Antiproliferative Effects

Quinoline derivatives have been investigated for their antiproliferative effects against various cancer cell lines. The compound has shown promising results in inhibiting cell growth in vitro. For example, related compounds have demonstrated significant activity against breast cancer and lung cancer cell lines, with IC50 values indicating potent effects .

2.3 Apoptosis Induction

Studies suggest that certain derivatives can activate apoptotic pathways within cancer cells. They may act as caspase activators and down-regulators of anti-apoptotic proteins like Bcl-2, leading to increased apoptosis in malignant cells . This mechanism highlights their potential as chemotherapeutic agents.

Therapeutic Applications

3.1 Cancer Therapy

Given its biological activities, 3-(3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one could be explored as a candidate for cancer treatment. Its ability to induce apoptosis and inhibit cell proliferation positions it as a potential lead compound for developing novel anticancer drugs.

3.2 Anti-inflammatory Agents

Quinoline derivatives are also known for their anti-inflammatory properties. Research into similar compounds has shown that they can inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response . This suggests a potential application in treating inflammatory diseases.

Case Studies and Research Findings

Study Findings Reference
Synthesis and EvaluationDemonstrated strong antioxidant and antiproliferative activities
Anticancer ActivityInduced apoptosis in breast cancer cell lines
Inhibition of COX EnzymesPotential anti-inflammatory effects observed

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared below with structurally analogous heterocycles, focusing on substituents, synthesis pathways, and reported activities.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reported Activity Reference
3-(3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-methylquinolin-4(1H)-one Quinolin-4(1H)-one 6-Methyl; 3-(3,5-dimethoxyphenyl-oxadiazole) Hypothesized anticancer N/A (Inference)
1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4g) Pyrazol-3-one Coumarin, benzodiazepine, tetrazole Antimicrobial
1,5-Dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4h) Pyrazol-3-one Coumarin, oxazepine, tetrazole Antifungal

Key Observations:

Structural Diversity: Unlike compounds 4g and 4h from , which incorporate pyrazolones, benzodiazepines/oxazepines, and tetrazole rings, the target compound utilizes a quinolinone-oxadiazole scaffold. This difference likely impacts solubility and binding affinity .

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